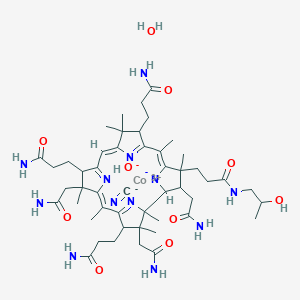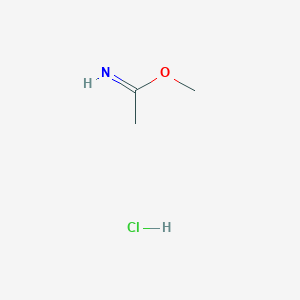
Methyl acetimidate hydrochloride
Vue d'ensemble
Description
Methyl acetimidate hydrochloride is a technical grade compound with the linear formula CH3C(=NH)OCH3 · HCl . It is known to inhibit N-methylation of phosphatidylethanolamine and prevent the stimulation of purified cardiac sarcolemmal vesicles Ca 2+ -pump activities .
Synthesis Analysis
The synthesis of Methyl acetimidate hydrochloride involves acetonitrile, methanol, and toluene. The mixture is cooled to -5 to 10°C and dry hydrogen chloride is passed through. The temperature is maintained at -5 to 0°C until the calculated amount of hydrogen chloride is complete. The reaction is then carried out at 0°C for 1 hour, and then maintained at 0 to 20°C for 0.5 hours. The mixture is then transferred to another reaction vessel for further salting for 12 hours. The resulting crystals are the product .Molecular Structure Analysis
The molecular formula of Methyl acetimidate hydrochloride is C3H8ClNO . The molecular weight is 109.55 g/mol . The InChI key is WHYJXXISOUGFLJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Methyl acetimidate hydrochloride is a solid compound . It has a melting point of 105°C (decomposition) . The compound should be stored at 4°C .Applications De Recherche Scientifique
Amidination of Lysine Side Chains
Specific Scientific Field
Biochemistry and Protein Chemistry
Summary of the Application
Methyl acetimidate hydrochloride is used in the amidination of lysine side chains. This modification is performed to identify the specific role of lysine in the active site of the protein being studied .
Methods of Application or Experimental Procedures
Amidination is performed by reacting the protein with imidoesters such as methyl or ethyl acetimidate at basic pH. The reaction proceeds solely with amino groups to give mainly the positively charged acetimidine derivative, which is stable under acidic and mildly basic pH .
Results or Outcomes
The modification can be removed at a higher pH (≥ 11.0) and in the presence of amine nucleophiles (e.g., ammonia). A major drawback of this modification is that the number of amidinated lysines cannot be readily determined .
Inhibition of N-Methylation of Phosphatidylethanolamine
Specific Scientific Field
Biochemistry and Cell Biology
Summary of the Application
Methyl acetimidate hydrochloride is an inhibitor of N-methylation of phosphatidylethanolamine. It prevents the stimulation of purified cardiac sarcolemmal vesicles Ca2+ pump activities .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this use of Methyl acetimidate hydrochloride are not detailed in the source .
Results or Outcomes
The specific results or outcomes for this use of Methyl acetimidate hydrochloride are not detailed in the source .
Pre-crystallization Chemical Modification of Lysine Residues
Summary of the Application
Methyl acetimidate hydrochloride has been used in pre-crystallization chemical modification of lysine residues . This is a technique used to improve the crystallization properties of proteins for X-ray crystallography studies .
Results or Outcomes
Synthesis of Methyl 2-methyl-2-thiazoline-4-carboxylate Hydrochloride
Specific Scientific Field
Organic Chemistry
Summary of the Application
Methyl acetimidate hydrochloride has been used in the synthesis of methyl 2-methyl-2-thiazoline-4-carboxylate hydrochloride . This compound is a building block used in the synthesis of various organic compounds .
Results or Outcomes
Chemical Modification of Human Erythrocyte Carbonic Anhydrase
Summary of the Application
Methyl acetimidate hydrochloride has been used in the preparation of amidinated carbonic anhydrase via chemical modification of human erythrocyte carbonic anhydrase . This modification is performed to study the role of lysine residues in the enzyme’s function .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Propriétés
IUPAC Name |
methyl ethanimidate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO.ClH/c1-3(4)5-2;/h4H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYJXXISOUGFLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884769 | |
| Record name | Ethanimidic acid, methyl ester, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl acetimidate hydrochloride | |
CAS RN |
14777-27-6 | |
| Record name | Ethanimidic acid, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14777-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanimidic acid, methyl ester, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanimidic acid, methyl ester, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl acetimidate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.297 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLACETIMIDATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05I74I2UQ2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




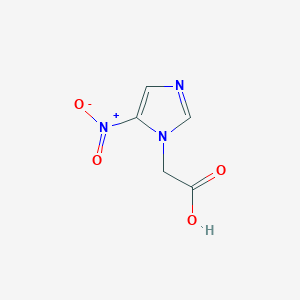
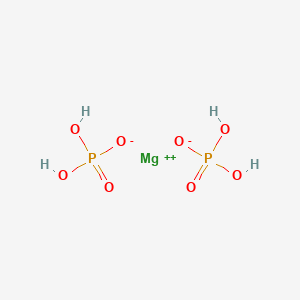




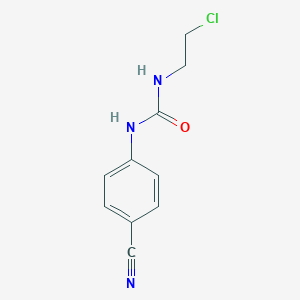
![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]-](/img/structure/B83510.png)

